1,3-Pentanediol, 2-methyl-, 1-propanoate
Overview
Description
1,3-Pentanediol, 2-methyl-, 1-propanoate, also known as 3-Hydroxy-2-methylpentyl propionate, is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol . This compound is a derivative of 1,3-pentanediol and is characterized by the presence of a propanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Pentanediol, 2-methyl-, 1-propanoate can be synthesized through the esterification of 1,3-pentanediol, 2-methyl- with propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Pentanediol, 2-methyl-, 1-propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 1,3-pentanediol, 2-methyl- and propanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 1,3-Pentanediol, 2-methyl- and propanoic acid.
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Scientific Research Applications
1,3-Pentanediol, 2-methyl-, 1-propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1,3-pentanediol, 2-methyl-, 1-propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Pentanediol: A diol with similar structural features but lacks the ester group.
2-Methyl-1,3-butanediol: Another diol with a similar carbon backbone but different functional groups.
Propyl propanoate: An ester with a similar ester group but different carbon chain length.
Uniqueness
1,3-Pentanediol, 2-methyl-, 1-propanoate is unique due to the presence of both a diol and an ester group, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in various fields .
Properties
IUPAC Name |
2-methylpentane-1,3-diol;propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2.C3H6O2/c1-3-6(8)5(2)4-7;1-2-3(4)5/h5-8H,3-4H2,1-2H3;2H2,1H3,(H,4,5) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIFLLPRSKBEDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)CO)O.CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90850531 | |
Record name | Propanoic acid--2-methylpentane-1,3-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90850531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55109-53-0 | |
Record name | Propanoic acid--2-methylpentane-1,3-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90850531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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